In-Depth Technical Guide: Physicochemical Properties of 5-Amino-2,3-dicyano-1,4-naphthoquinone
In-Depth Technical Guide: Physicochemical Properties of 5-Amino-2,3-dicyano-1,4-naphthoquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2,3-dicyano-1,4-naphthoquinone is a synthetic derivative of 1,4-naphthoquinone, a scaffold of significant interest in medicinal chemistry. Naphthoquinones are widely recognized for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. The introduction of amino and dicyano functionalities to the naphthoquinone core can significantly modulate its electronic and steric properties, potentially leading to enhanced biological efficacy and novel mechanisms of action. This technical guide provides a comprehensive overview of the available physicochemical data for 5-Amino-2,3-dicyano-1,4-naphthoquinone, detailed experimental protocols for the synthesis of related compounds, and an exploration of the potential biological activities and associated signaling pathways based on the broader class of naphthoquinones.
Core Physicochemical Properties
A summary of the key physicochemical properties of 5-Amino-2,3-dicyano-1,4-naphthoquinone is presented below. It is important to note that while some data is readily available from chemical suppliers and databases, specific experimental values for properties such as melting point and solubility are not extensively reported in the scientific literature.
| Property | Value | Source |
| Molecular Formula | C₁₂H₅N₃O₂ | PubChem[1] |
| Molecular Weight | 223.19 g/mol | PubChem[1] |
| CAS Number | 68217-29-8 | PubChem[1][2] |
| IUPAC Name | 5-amino-1,4-dioxonaphthalene-2,3-dicarbonitrile | PubChem[1] |
| Appearance | Not explicitly reported, likely a colored solid | General knowledge of naphthoquinones |
| Melting Point | Data not available in searched literature. | |
| Solubility | Data for the specific compound is not available. However, related 2,3-dichloro-1,4-naphthoquinone is noted to be insoluble in water and soluble in organic solvents like acetone, alcohols, benzene, and dichloromethane. The solubility of 5-Amino-2,3-dicyano-1,4-naphthoquinone is expected to be low in water and higher in polar aprotic organic solvents such as DMSO and DMF. | General knowledge of naphthoquinones |
| Storage Temperature | -20°C | Santa Cruz Biotechnology[2] |
Spectral Analysis
¹H and ¹³C NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum of a related compound, 2-(phenyl)amino-1,4-naphthoquinone, in DMSO-d₆ shows characteristic signals for the naphthoquinone ring protons in the aromatic region (δ 7.7-8.1 ppm) and a singlet for the amino proton (δ ~9.2 ppm). For 5-Amino-2,3-dicyano-1,4-naphthoquinone, one would expect to see signals corresponding to the protons on the amino-substituted aromatic ring.
-
¹³C NMR: The carbon NMR spectrum of 2-(phenyl)amino-1,4-naphthoquinone in DMSO-d₆ displays signals for the carbonyl carbons around δ 182-183 ppm. The carbons of the naphthoquinone core appear in the range of δ 102-147 ppm. For 5-Amino-2,3-dicyano-1,4-naphthoquinone, characteristic shifts for the dicyano-substituted carbons and the amino-substituted carbon would also be expected.
UV-Vis Spectroscopy:
-
Naphthoquinones typically exhibit characteristic absorption maxima in the UV-Vis spectrum. For instance, 1,4-naphthoquinone derivatives show absorption maxima around 250 nm and a weaker absorption band at approximately 330 nm.[3] The specific absorption maxima for 5-Amino-2,3-dicyano-1,4-naphthoquinone would be influenced by the amino and dicyano substituents.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 5-Amino-2,3-dicyano-1,4-naphthoquinone was not found in the reviewed literature, a general methodology can be proposed based on the synthesis of structurally related amino-naphthoquinone derivatives. The synthesis of amino-naphthoquinones often involves the reaction of a halogenated naphthoquinone with an appropriate amine.
Proposed Synthesis of 5-Amino-2,3-dicyano-1,4-naphthoquinone
A plausible synthetic route could involve the reaction of a di-substituted halo-naphthoquinone with an amino source, followed by cyanation. A more direct approach, if a suitable precursor is available, would be the nucleophilic aromatic substitution of a halo-dicyano-naphthoquinone with an amine.
Example Protocol for the Synthesis of a 2-Amino-1,4-Naphthoquinone Derivative:
This protocol describes the synthesis of 2-(n-alkylamino)-naphthalene-1,4-diones and can be adapted as a general guideline.[4]
Materials:
-
Naphthalene-1,4-dione (or a suitable substituted derivative)
-
n-Alkylamine (e.g., methylamine, butylamine)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve 1 equivalent of the starting naphthoquinone in dichloromethane in a round-bottom flask.
-
Add 1 equivalent of the respective n-alkylamine to the solution.
-
Stir the reaction mixture magnetically at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the purified product by spectroscopic methods (NMR, IR, MS) and determine its melting point.
Figure 1. General workflow for the synthesis of 2-amino-1,4-naphthoquinone derivatives.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of 5-Amino-2,3-dicyano-1,4-naphthoquinone are limited, the broader class of naphthoquinones is well-documented for its significant anticancer properties.[5] The cytotoxic effects of naphthoquinones are often attributed to their ability to induce oxidative stress through the generation of reactive oxygen species (ROS) and their capacity to interfere with cellular macromolecules, including DNA and proteins.[5]
General Mechanisms of Action of Naphthoquinones
-
Reactive Oxygen Species (ROS) Generation: Naphthoquinones can undergo redox cycling, a process that generates superoxide anions and other ROS. This leads to oxidative stress, damaging cellular components and triggering apoptosis (programmed cell death).[5]
-
Inhibition of Topoisomerases: Some naphthoquinone derivatives have been shown to inhibit DNA topoisomerases. These enzymes are crucial for DNA replication and repair, and their inhibition leads to DNA damage and cell death.[6]
-
Interaction with Cellular Thiols: The electrophilic nature of the naphthoquinone ring allows for covalent adduction with nucleophilic groups in proteins, such as the thiol group of cysteine residues. This can disrupt protein function and signaling pathways.
-
Modulation of Signaling Pathways: Naphthoquinones have been reported to affect various signaling pathways involved in cancer cell proliferation and survival, including the MAPK and JNK pathways.[6]
Figure 2. Signaling pathways generally implicated in the anticancer activity of naphthoquinones.
Cytotoxicity of Naphthoquinone Derivatives
Numerous studies have demonstrated the cytotoxic effects of various amino-naphthoquinone derivatives against a range of cancer cell lines. For instance, a series of 1,4-naphthoquinones showed potent anticancer activities against HepG2, HuCCA-1, A549, and MOLT-3 cell lines, with some derivatives exhibiting high selectivity towards cancer cells over normal cells.[7] The introduction of different substituents on the naphthoquinone core significantly influences the cytotoxic potency and selectivity. It is highly probable that 5-Amino-2,3-dicyano-1,4-naphthoquinone also possesses cytotoxic properties, although specific IC₅₀ values against various cancer cell lines are not yet reported.
Conclusion
5-Amino-2,3-dicyano-1,4-naphthoquinone represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. While fundamental physicochemical data are available, further experimental investigation is required to fully characterize this compound, including its melting point, solubility profile, and detailed spectral properties. The synthesis of this specific molecule, likely achievable through modifications of existing protocols for amino-naphthoquinones, would enable comprehensive biological evaluation. Based on the extensive literature on related naphthoquinones, it is anticipated that 5-Amino-2,3-dicyano-1,4-naphthoquinone will exhibit significant cytotoxic activity against cancer cells, potentially through mechanisms involving ROS generation and modulation of key cellular signaling pathways. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related naphthoquinone derivatives.
References
- 1. 5-Amino-2,3-dicyano-1,4-naphthoquinone | C12H5N3O2 | CID 613915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. researchgate.net [researchgate.net]
- 4. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
